REACTION_CXSMILES
|
[N:1]([CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11][O:12][CH2:13][C:14]#[CH:15])=[N+]=[N-].O.[Na+].[Cl-].C(Cl)Cl>C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1COCC1>[NH2:1][CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11][O:12][CH2:13][C:14]#[CH:15] |f:2.3|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at rt for 3 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
was stirred for 36 hr at rt
|
Duration
|
36 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by FCC
|
Type
|
CUSTOM
|
Details
|
to afford 4 as slightly yellow oil (131 mg, quant.)
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
NCCOCCOCCOCC#C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |